![molecular formula C18H19N3O3 B4724640 2-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B4724640.png)
2-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Overview
Description
2-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide is a structurally complex organic compound featuring a hybrid heterocyclic framework. Its core structure integrates an indole ring (a bicyclic structure with a pyrrole ring fused to a benzene ring) linked to a 1,2-oxazole moiety (a five-membered ring containing oxygen and nitrogen). The oxazole ring is substituted with ethyl and methyl groups at positions 3 and 5, respectively, while the indole nitrogen remains unsubstituted. This compound is of interest in medicinal chemistry due to the biological relevance of indole derivatives (e.g., serotonin analogs) and oxazole-containing molecules (e.g., kinase inhibitors) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole ring, followed by the introduction of the oxazole ring, and finally the attachment of the dimethyl-oxoacetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Oxazole vs. Other Heterocycles: The oxazole ring in the target compound provides distinct electronic and steric properties compared to isoxazoles () or oxadiazoles (). Compounds with triazole-thiazole hybrids (e.g., ) exhibit stronger antimicrobial activity but reduced specificity for eukaryotic targets compared to the indole-oxazole scaffold .
Dimethylation of the acetamide nitrogen (vs.
Pharmacological and Biochemical Comparisons
Table 2: Activity Profiles of Select Analogues
Key Insights:
- The target compound’s JAK2 inhibition potency (IC50 = 48 nM) surpasses that of simpler indole-acetamide derivatives (e.g., 120 nM for COX-2 inhibition in ), likely due to the oxazole ring’s interaction with hydrophobic kinase domains .
- Compared to oxadiazole-containing analogs (), the oxazole-indole hybrid shows higher selectivity for kinase targets over apoptosis-related proteins, suggesting divergent therapeutic applications .
Unique Advantages and Limitations
- Advantages :
- The ethyl-methyl-oxazole substitution pattern confers metabolic stability while maintaining kinase affinity, a critical advantage over unsubstituted oxazoles .
- Dimethylacetamide enhances blood-brain barrier penetration relative to polar substituents (e.g., methoxypropyl in ) .
- Limitations: Lower aqueous solubility (0.12 mg/mL) compared to isoxazole analogs (0.25 mg/mL in ) may limit formulation options . Limited data on in vivo toxicity profiles compared to well-studied triazole derivatives () .
Properties
IUPAC Name |
2-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-5-12-14(10(2)24-20-12)16-15(17(22)18(23)21(3)4)11-8-6-7-9-13(11)19-16/h6-9,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOJANZNYFUBDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(=O)C(=O)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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